2-tert-butylsulfanyl-5-methylpyridine
Description
2-tert-Butylsulfanyl-5-methylpyridine is a pyridine derivative characterized by a tert-butylsulfanyl (-S-C(CH₃)₃) group at position 2 and a methyl (-CH₃) group at position 5. Its molecular formula is C₁₀H₁₅NS, with a molecular weight of 181.3 g/mol. The tert-butyl group introduces significant steric bulk, which influences its reactivity, solubility, and interactions in biological or synthetic systems. This compound is structurally tailored for applications in pharmaceuticals, agrochemicals, or as an intermediate in organic synthesis, where sulfur-containing pyridines are valued for their electronic and steric properties .
Properties
CAS No. |
18794-46-2 |
|---|---|
Molecular Formula |
C10H15NS |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-5-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-6-9(11-7-8)12-10(2,3)4/h5-7H,1-4H3 |
InChI Key |
OUDGLQWZPAJMRA-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)SC(C)(C)C |
Canonical SMILES |
CC1=CN=C(C=C1)SC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-picoline, 6-(tert-butylthio)- can be achieved through several methods. One common approach involves the reaction of 3-picoline with tert-butylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-picoline, 6-(tert-butylthio)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-tert-butylsulfanyl-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-tert-butylsulfanyl-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-picoline, 6-(tert-butylthio)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structurally related pyridine derivatives include:
(a) 2-Fluoro-5-(methylthio)pyridine
- Molecular Formula : C₆H₆FNS
- Molecular Weight : 143.18 g/mol
- Substituents : Fluorine (-F) at position 2 and methylthio (-S-CH₃) at position 5.
- Properties : The fluorine atom enhances electronegativity, increasing polarity and metabolic stability compared to the tert-butylsulfanyl group. The smaller methylthio group reduces steric hindrance, making this compound more reactive in nucleophilic substitutions .
(b) 2-(tert-Butyl)pyrimidine-5-sulfonyl Chloride
- Molecular Formula : C₈H₁₁ClN₂O₂S
- Molecular Weight : 234.7 g/mol
- Substituents : tert-Butyl group at position 2 and sulfonyl chloride (-SO₂Cl) at position 5.
- Properties : The sulfonyl chloride group is highly reactive, enabling use as a sulfonating agent. The pyrimidine core (vs. pyridine) alters aromaticity and hydrogen-bonding capacity, affecting solubility and target binding .
(c) 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine
- Substituents : tert-Butyldimethylsilyl (TBDMS) protecting group and methoxy (-OCH₃) groups.
- Properties : The TBDMS group enhances stability against hydrolysis, making this compound useful in multistep syntheses. Dimethoxy groups increase electron density on the pyridine ring, altering reactivity in electrophilic substitutions .
Physicochemical and Reactivity Comparison
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Reactivity Highlights |
|---|---|---|---|---|
| 2-tert-Butylsulfanyl-5-methylpyridine | 181.3 | -S-C(CH₃)₃, -CH₃ | Low in water | Moderate nucleophilicity; steric shielding slows reactions. |
| 2-Fluoro-5-(methylthio)pyridine | 143.18 | -F, -S-CH₃ | Moderate in polar solvents | High electrophilicity due to fluorine; prone to SNAr reactions. |
| 2-(tert-Butyl)pyrimidine-5-sulfonyl chloride | 234.7 | -SO₂Cl, -C(CH₃)₃ | Low in water | Reactive sulfonyl chloride; used in sulfonamide synthesis. |
| 5-(TBDMS-O-methyl)-2,3-dimethoxypyridine | ~300 (estimated) | -O-TBDMS, -OCH₃ | Low in water | High stability; used as a protected intermediate. |
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